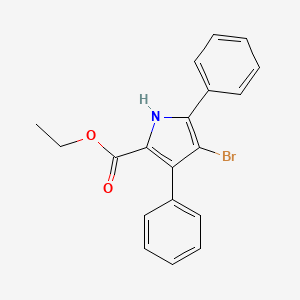
Ethyl 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-YL)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanoate is an organic compound characterized by its complex structure, which includes an ester functional group and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanoate typically involves the esterification of 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products
Oxidation: The major product is 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanoic acid.
Reduction: The major product is 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanol.
Substitution: The products vary depending on the nucleophile used, resulting in compounds like amides or thioesters.
Scientific Research Applications
Ethyl 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with specific pathways in biological systems. The dioxane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Ethyl 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanoate can be compared with similar compounds such as:
Ethyl 8-(2,2-dimethyl-1,3-dioxan-5-yl)octanoate: Lacks the nonyl group, resulting in different chemical properties and reactivity.
Ethyl 8-(2,2-dimethyl-5-ethyl-1,3-dioxan-5-yl)octanoate: The ethyl group substitution alters the compound’s steric and electronic properties.
Ethyl 8-(2,2-dimethyl-5-methyl-1,3-dioxan-5-yl)octanoate: The methyl group substitution affects the compound’s hydrophobicity and solubility.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
64305-23-3 |
|---|---|
Molecular Formula |
C25H48O4 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
ethyl 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanoate |
InChI |
InChI=1S/C25H48O4/c1-5-7-8-9-10-13-16-19-25(21-28-24(3,4)29-22-25)20-17-14-11-12-15-18-23(26)27-6-2/h5-22H2,1-4H3 |
InChI Key |
SSRKHEZRGRFEPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(COC(OC1)(C)C)CCCCCCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


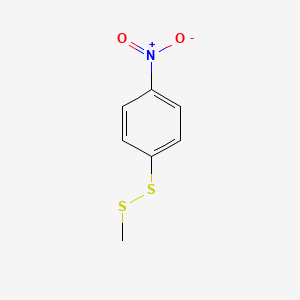
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine](/img/structure/B14489272.png)
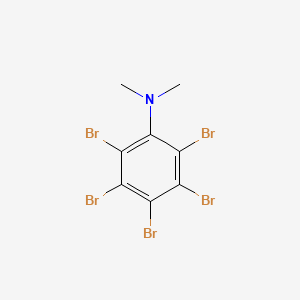
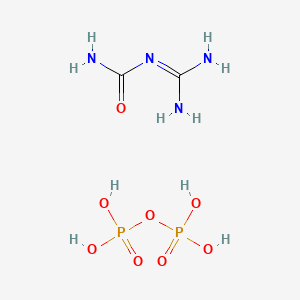


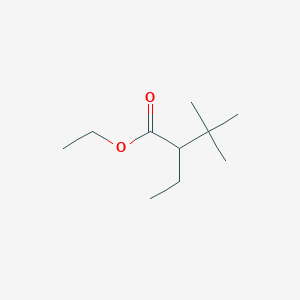
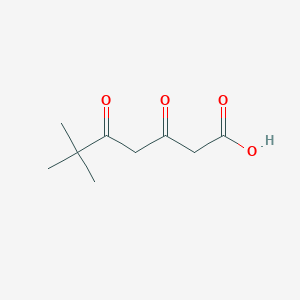
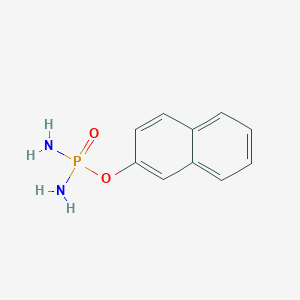
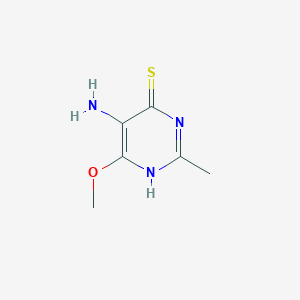

![2H-Naphth[2,3-f]isoindole-2-propanaminium, 4,11-diamino-1,3,5,10-tetrahydro-N,N,N-trimethyl-1,3,5,10-tetraoxo-, methyl sulfate](/img/structure/B14489333.png)
![(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid](/img/structure/B14489337.png)
